molecular formula C5H5N3O3 B2839248 1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde CAS No. 1517860-48-8

1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde

Cat. No.: B2839248
CAS No.: 1517860-48-8
M. Wt: 155.113
InChI Key: IZIYKUMGMYONAT-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde ( 1517860-48-8) is a high-value chemical building block for research and development. This compound features a reactive aldehyde group on a nitro-substituted pyrazole ring, making it a versatile intermediate for the synthesis of more complex heterocyclic molecules . Pyrazole derivatives are recognized as a privileged scaffold in medicinal chemistry with immense therapeutic potential, and are key structural components in various active pharmaceutical ingredients . As such, this compound serves as a critical precursor in multicomponent reactions (MCRs) for constructing libraries of biologically active molecules . Research into pyrazole derivatives has shown they possess a broad spectrum of biological properties, including significant antibacterial and antifungal activities . These derivatives are extensively investigated for their role in targeting drug-resistant pathogens and for their potential anticancer applications . The structural motifs present in this aldehyde make it particularly useful for generating novel compounds for activity screening against a range of therapeutic targets. This product is intended for research purposes and pharmaceutical development only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-methyl-4-nitropyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-7-5(3-9)4(2-6-7)8(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIYKUMGMYONAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde typically involves the nitration of 2-methyl-pyrazole followed by formylation. One common method includes the reaction of 2-methyl-pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 2-methyl-4-nitro-pyrazole is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the third position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-Methyl-4-nitro-pyrazole-3-carboxylic acid.

    Reduction: 2-Methyl-4-amino-pyrazole-3-carbaldehyde.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde has been investigated for its potential antimicrobial properties. Research indicates that derivatives of pyrazole compounds exhibit significant bacteriostatic activity against various pathogens. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of Gram-positive bacteria, making them candidates for developing new antibiotics .

G Protein-Coupled Receptor Modulation
The compound has also been explored as a potential allosteric modulator of G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. The modulation of GPCRs presents a promising strategy for treating central nervous system disorders. Specific derivatives of pyrazole have demonstrated efficacy in enhancing or inhibiting receptor activity, leading to potential therapeutic applications .

Agrochemicals

Fungicides and Herbicides
In agricultural research, this compound serves as an intermediate in the synthesis of various fungicides and herbicides. Its derivatives have shown effectiveness in controlling fungal diseases in crops, thus contributing to improved agricultural productivity. The synthesis of these compounds often involves reactions with halogenated pyrazoles, which are then evaluated for their biological activity against specific plant pathogens .

Material Science

Synthesis of Advanced Materials
The compound is being investigated for its role in synthesizing advanced materials, particularly in the field of organic electronics. Pyrazole derivatives are known for their electronic properties, which can be harnessed in the development of organic semiconductors. Research is ongoing to explore the incorporation of this compound into polymer matrices to enhance their conductivity and stability .

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, for their antimicrobial activities against Staphylococcus aureus. The results indicated that specific modifications to the pyrazole structure significantly enhanced antibacterial potency, suggesting a pathway for developing new antimicrobial agents .

Case Study 2: GPCR Modulation

Research featured in Neurobiology of Disease highlighted the potential of pyrazole-based compounds as allosteric modulators for GPCRs. The study synthesized several derivatives and assessed their effects on receptor activity using cell-based assays. The findings demonstrated that certain compounds could modulate receptor signaling pathways effectively, presenting opportunities for novel CNS therapies .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial agents and GPCR modulatorsSignificant bacteriostatic activity; potential CNS therapeutic applications
AgrochemicalsSynthesis of fungicides and herbicidesEffective against plant pathogens; enhances agricultural productivity
Material ScienceDevelopment of organic semiconductorsImproved conductivity and stability in polymer matrices

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitro-pyrazole: Lacks the aldehyde group, making it less reactive in certain synthetic applications.

    4-Nitro-pyrazole-3-carbaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.

    2-Methyl-3-formyl-pyrazole: Lacks the nitro group, making it less versatile in redox reactions.

Uniqueness

1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C6H6N4O3\text{C}_6\text{H}_6\text{N}_4\text{O}_3
  • Molecular Weight : Approximately 182.14 g/mol
  • Functional Groups : Aldehyde, nitro group, and a methylated pyrazole ring.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives, including this compound, have shown significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)12.50
HepG2 (Liver)26.00
NCI-H460 (Lung)42.30

These findings suggest that compounds with a pyrazole scaffold can effectively inhibit the growth of cancer cells, making them candidates for further development in cancer therapeutics.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that pyrazole derivatives can exhibit activity against various bacterial strains:

Bacterial Strain Activity Reference
E. coliModerate
S. aureusSignificant
Pseudomonas aeruginosaVariable

The presence of the nitro group is believed to enhance the compound's interaction with microbial targets, contributing to its effectiveness.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cellular pathways involved in cancer cell growth and survival.
  • Antimicrobial Action : It may interfere with bacterial cell wall synthesis or function through reactive intermediates generated by the nitro group.
  • Apoptosis Induction : Evidence suggests that pyrazole derivatives can trigger programmed cell death in malignant cells, enhancing their therapeutic potential.

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound against various cancer models. The results demonstrated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor volume observed at higher concentrations (IC50 values).

Case Study 2: Antimicrobial Screening

In a comparative study against standard antibiotics, this compound exhibited comparable or superior activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , where a pyrazole derivative (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) reacts with a chlorinating agent (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde and nitro groups. Reaction progress is monitored using thin-layer chromatography (TLC) and HPLC to track intermediate formation . For example, nitro group introduction can be confirmed via FT-IR spectroscopy (stretching at ~1520 cm⁻¹ for NO₂) .

Q. How can the purity of this compound be optimized after synthesis?

  • Methodological Answer : Purification is achieved through column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol. Purity (>95%) is verified via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., aldehyde proton resonance at δ 9.8–10.2 ppm) .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Assignments of methyl (δ ~2.5 ppm, singlet) and nitro groups (adjacent protons split into doublets due to coupling).
  • X-ray crystallography : Programs like SHELXL refine crystal structures using diffraction data. Anisotropic displacement parameters validate bond lengths (e.g., C=O at ~1.22 Å) and angles .
  • Elemental analysis : Confirms C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its analogs?

  • Methodological Answer : Discrepancies in reactivity (e.g., aldehyde group stability) arise from steric hindrance from the nitro group. Comparative studies using density functional theory (DFT) calculate charge distribution and frontier molecular orbitals (HOMO-LUMO gaps). For example, the nitro group reduces electrophilicity at the aldehyde by 15–20% compared to non-nitro analogs .

Q. What strategies optimize the yield of this compound in multistep syntheses?

  • Methodological Answer :

  • Stepwise temperature control : Maintain 0–5°C during nitration to prevent byproduct formation.
  • Catalyst screening : K₂CO₃ increases nucleophilic substitution efficiency in intermediate steps (yield improvement from 60% to 82%) .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes for cyclization steps .

Q. How does computational modeling aid in predicting the biological activity of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2). The nitro group enhances hydrogen bonding with Arg120 (binding energy: −8.2 kcal/mol), validated by MD simulations showing stable ligand-protein interactions over 100 ns .

Q. What are the key considerations for designing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substitution patterns : Replacing the nitro group with Cl or CF₃ alters electronic effects (see table below).

  • Bioisosteric replacements : Swapping the aldehyde with a carboxylic acid improves solubility but reduces membrane permeability .

    DerivativeSubstituent (Position)LogPIC₅₀ (COX-2, μM)
    Parent compound-NO₂ (4)1.80.45
    4-Chloro analog-Cl (4)2.10.78
    4-CF₃ analog-CF₃ (4)2.50.32
    Data adapted from SAR studies

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer : Use slow evaporation in a 1:1 dichloromethane/methanol mixture. For twinned crystals, SHELXL ’s TWIN/BASF commands refine data. High-resolution datasets (<1.0 Å) reduce R-factor convergence issues .

Methodological Notes

  • Contradictory Data : Discrepancies in reported melting points (e.g., 150–152°C vs. 148–150°C) may stem from polymorphic forms. Use DSC to identify thermal transitions .
  • Safety Protocols : Nitro groups pose explosion risks; synthesis must avoid temperatures >100°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.